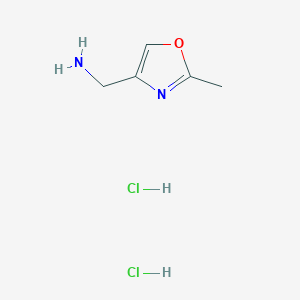
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride, also known as MCPPA dihydrochloride, is an organic compound with the molecular formula C12H17Cl2N3O2 and a molecular weight of 308.183 g/mol. It is a white crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. MCPPA dihydrochloride is widely used in scientific research as a synthetic intermediate for the production of other compounds and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies. It has also been used as a synthetic intermediate for the production of other compounds such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of other piperazine derivatives and in the synthesis of peptides.
Mecanismo De Acción
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has been found to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine, and is involved in the regulation of mood and behavior. By inhibiting MAO, this compound dihydrochloride is able to increase the levels of these neurotransmitters, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
This compound dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an antidepressant effect. Additionally, it has been found to reduce anxiety and improve sleep quality. It has also been found to increase libido and reduce the symptoms of premenstrual syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has several advantages and limitations for use in lab experiments. One of the main advantages of using this compound dihydrochloride is its low cost and availability. Additionally, it is relatively easy to synthesize and has a high yield. However, it is important to note that this compound dihydrochloride is a potent inhibitor of MAO and should be handled with caution.
Direcciones Futuras
In the future, methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride could be further studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, it could be used to develop new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential as a reagent in biochemical and physiological studies. Finally, further studies could be conducted to explore its potential as a synthetic intermediate for the production of other compounds.
Métodos De Síntesis
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride can be synthesized from the reaction of piperazine, 3-chloroacetophenone, and methyl iodide in the presence of a base such as potassium carbonate. This reaction yields a white solid that can be purified by recrystallization from methanol. The overall yield of the reaction is typically around 60%.
Propiedades
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.2ClH/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10;;/h2-4,9,12,15H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJKUQWBWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

